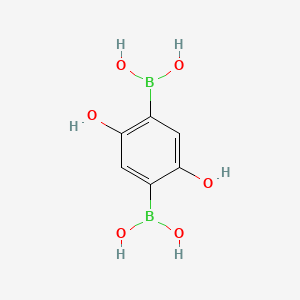
2,5-Dihydroxy-1,4-benzenediboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-1,4-benzenediboronic acid is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with hydroxyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-1,4-benzenediboronic acid typically involves the functionalization of 1,4-benzenediboronic acid. One common method is the esterification reaction between 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene under specific conditions . Another approach involves the intermolecular dehydration of sublimated 1,4-benzenediboronic acid under ultra-high vacuum conditions .
Industrial Production Methods: Industrial production methods for 2,5-dihydroxy-1,4-benzenediboronic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydroxy-1,4-benzenediboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can participate in nucleophilic substitution reactions, particularly with secondary amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions with secondary amines and thiols are facilitated by the presence of suitable catalysts and solvents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2,5-diamino compounds and 2,5-dithioether derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxy-1,4-benzenediboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-dihydroxy-1,4-benzenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and other functional materials. The boronic acid groups interact with molecular targets through hydrogen bonding and other non-covalent interactions, facilitating the formation of complex structures .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxy-1,4-benzenediboronic acid
- 2-nitro-1,4-benzeneboronic acid
- 1,4-benzenediboronic acid
- 2,5-dimethyl-1,4-benzenediboronic acid
- 2-methyl-1,4-benzenediboronic acid
- 2,3,5,6-tetramethyl-1,4-benzenediboronic acid
Comparison: 2,5-Dihydroxy-1,4-benzenediboronic acid is unique due to the presence of hydroxyl groups at the 2 and 5 positions, which enhance its reactivity and ability to form hydrogen bonds. This makes it particularly useful in the synthesis of COFs and other materials where strong intermolecular interactions are desired .
Propriétés
Numéro CAS |
1009112-45-1 |
|---|---|
Formule moléculaire |
C6H8B2O6 |
Poids moléculaire |
197.75 g/mol |
Nom IUPAC |
(4-borono-2,5-dihydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H8B2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-14H |
Clé InChI |
UQIHVZWAEZYZGE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1O)B(O)O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


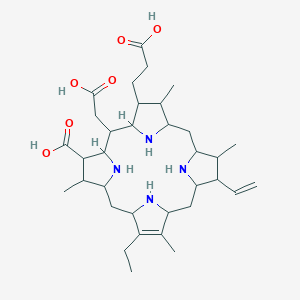
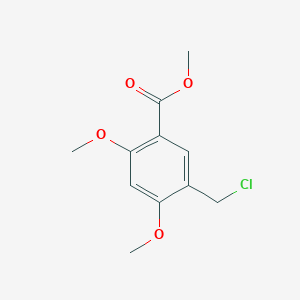
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
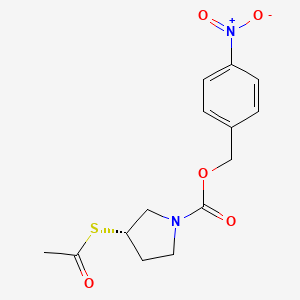
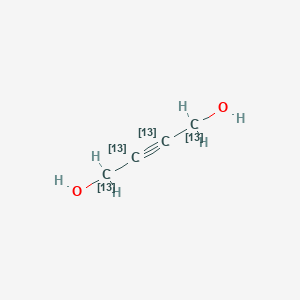
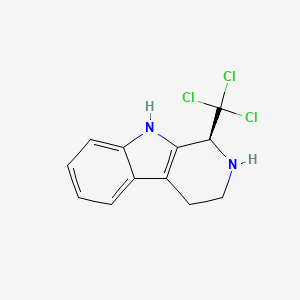
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
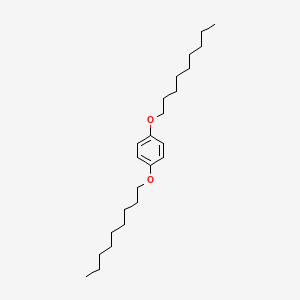
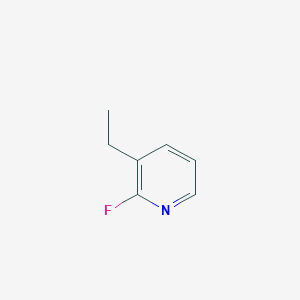
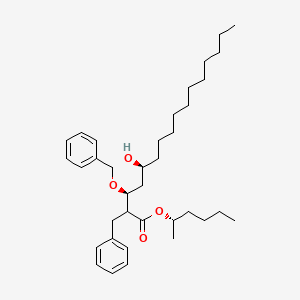
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
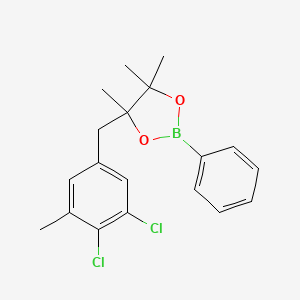
![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
